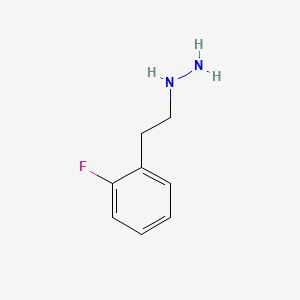

Hydrazin, (2-Fluorphenylethyl)-

Übersicht

Beschreibung

[2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine is a useful research compound. Its molecular formula is C8H11FN2 and its molecular weight is 154.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umweltüberwachung

Hydrazinverbindungen sind aufgrund ihrer Toxizität für ihre potenziellen Auswirkungen auf die Umwelt bekannt. Die Entwicklung empfindlicher und selektiver fluoreszierender Sonden für den Hydrazinnachweis ist entscheidend für die Umweltüberwachung. Ein einzigartiger, nicht-aromatischer Fluorophor-basierter Sensor, Che-Dcv, wurde für den empfindlichen Nachweis von Hydrazin in Umweltsystemen entwickelt . Dieser Sensor kann Hydrazin mit einer Nachweisgrenze von nur 1,08 ppb detektieren, was für die Überwachung der Wasserqualität und die Sicherstellung der Einhaltung von Sicherheitsstandards von Bedeutung ist.

Analyse biologischer Systeme

In biologischen Systemen ist der Hydrazinnachweis aufgrund seiner potenziellen Toxizität unerlässlich. Der fluoreszierende Sensor Che-Dcv wurde auch für die Bioimaging in lebenden H1975-Zellen eingesetzt und zeigt seine Nützlichkeit in der biologischen Forschung für die Verfolgung und Analyse von Hydrazin-bezogenen Prozessen .

Medizinische Diagnostik

Hydrazinderivate können als Zwischenprodukte bei der Synthese von Pharmazeutika verwendet werden. Ihre Reaktivität und Selektivität machen sie wertvoll für die Entwicklung diagnostischer Werkzeuge und Behandlungen. So können beispielsweise Hydrazin-basierte Sonden für die schnelle Bestimmung von Hydrazinspiegeln in vivo eingesetzt werden, was für die Diagnose verschiedener Gesundheitszustände im Zusammenhang mit Hydrazinexposition von Vorteil ist .

Chemische Sensorik

Die Fähigkeit, Hydrazin mit hoher Empfindlichkeit und Selektivität nachzuweisen, ist für chemische Sensoranwendungen wichtig. Der Sensor FHT, der aus natürlichem Zimtaldehyd gewonnen wird, zeigt eine starke Fluoreszenzantwort auf Hydrazin, was ihn für den Nachweis von Spurenmengen von Hydrazin in verschiedenen Proben, einschließlich Umweltwasserproben, geeignet macht .

Luft- und Raumfahrttechnik

Hydrazin und seine Derivate finden aufgrund ihrer energiereichen Eigenschaften Anwendung in der Luft- und Raumfahrttechnik. Sie werden als Treibstoff in Raketen- und Satellitensystemen eingesetzt. Die Entwicklung von Sonden und Sensoren für den Hydrazinnachweis ist entscheidend für die Gewährleistung der Sicherheit und Effizienz dieser Systeme .

Industrielle Fertigung

Im Industriebereich werden Hydrazinderivate als wichtige Reagenzien bei der Herstellung von Emulgatoren, Pestiziden, fotografischen Chemikalien und Farbstoffen verwendet. Die Möglichkeit, das Vorhandensein von Hydrazin zu überwachen und zu kontrollieren, ist entscheidend für die Aufrechterhaltung der Produktqualität und -sicherheit in diesen Industrien .

Wirkmechanismus

Target of Action

Hydrazine, (2-fluorophenethyl)- is a derivative of hydrazine, a simple pnictogen hydride .

Mode of Action

Hydrazine and its derivatives are known to interact with ketones and aldehydes to form hydrazones . This reaction consumes Vitamin B6 in the body, leading to a functional deficiency . The metabolism of hydrazine produces free radical intermediates and inhibits pyridoxine kinase as well as glutamic acid decarboxylase, which results in decreased production of the neurotransmitter GABA .

Biochemical Pathways

The interaction of hydrazine with ketones and aldehydes to form hydrazones is a known biochemical process .

Result of Action

The interaction of hydrazine with ketones and aldehydes to form hydrazones is known to consume vitamin b6 in the body, leading to a functional deficiency .

Action Environment

Hydrazine, (2-fluorophenethyl)- can be released into the environment from places that manufacture, process, or use these chemicals . Environmental factors such as the presence of metal oxides can make hydrazine highly exothermic and combustible .

Safety and Hazards

Zukünftige Richtungen

There is a growing interest in the study of hydrazine-based compounds due to their potential applications in various fields . For instance, they are being explored for their use in rocket propulsion systems due to their desirable characteristics such as high energy density, stability, reliable ignition, high thrust-weight ratio, reactivity, efficiency, specific impulse, and storage stability at room temperature .

Biochemische Analyse

Biochemical Properties

Hydrazine, (2-fluorophenethyl)-, plays a significant role in biochemical reactions due to its reactive hydrazine group. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonyl-containing compounds, where Hydrazine, (2-fluorophenethyl)-, forms hydrazones through nucleophilic addition reactions . This interaction is crucial in the modification of biomolecules and can affect various metabolic pathways.

Cellular Effects

Hydrazine, (2-fluorophenethyl)-, has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Hydrazine, (2-fluorophenethyl)-, has been reported to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of Hydrazine, (2-fluorophenethyl)-, involves several key steps. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, Hydrazine, (2-fluorophenethyl)-, can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can have various physiological effects. Additionally, Hydrazine, (2-fluorophenethyl)-, can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydrazine, (2-fluorophenethyl)-, can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to Hydrazine, (2-fluorophenethyl)-, in in vitro or in vivo studies has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Hydrazine, (2-fluorophenethyl)-, vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, Hydrazine, (2-fluorophenethyl)-, can be toxic and cause adverse effects, including liver and kidney damage, neurotoxicity, and even death . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations.

Metabolic Pathways

Hydrazine, (2-fluorophenethyl)-, is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the oxidation of the hydrazine group, leading to the formation of reactive intermediates that can further react with cellular components . This compound can also affect the levels of metabolites by inhibiting or activating key enzymes in metabolic pathways, thereby altering the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of Hydrazine, (2-fluorophenethyl)-, within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of Hydrazine, (2-fluorophenethyl)-, within specific tissues can influence its overall activity and function, with higher concentrations observed in metabolically active tissues such as the liver and brain.

Subcellular Localization

Hydrazine, (2-fluorophenethyl)-, exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . The subcellular localization of Hydrazine, (2-fluorophenethyl)-, is crucial for its interaction with specific biomolecules and its overall biochemical activity within the cell .

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGQVGWZVYGGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCNN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186303 | |

| Record name | Hydrazine, (2-fluorophenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32607-85-5 | |

| Record name | (2-Fluorophenethyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032607855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-fluorophenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-FLUOROPHENETHYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8MJG8P8KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)